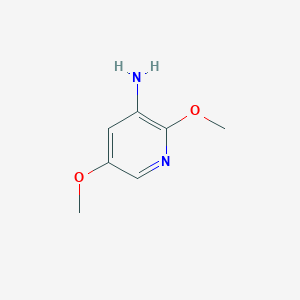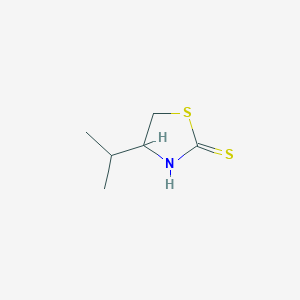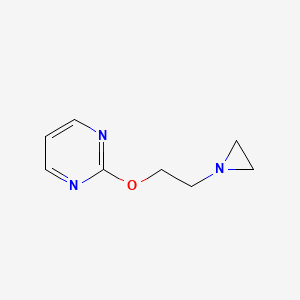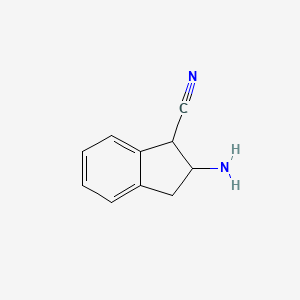
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group at the 3-position and a methyl group at the 1-position, along with an acetic acid moiety attached to the 5-position of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles through a cyclization process . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) and may require catalysts or specific temperature controls .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in the inhibition or activation of specific enzymes, influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Lacks the acetic acid moiety but shares the pyrazole core structure.
1-Methyl-1H-pyrazol-5-yl)acetic acid: Lacks the amino group but retains the acetic acid and pyrazole structure.
Uniqueness
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of both the amino group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-(5-amino-2-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H9N3O2/c1-9-4(3-6(10)11)2-5(7)8-9/h2H,3H2,1H3,(H2,7,8)(H,10,11) |
Clave InChI |
RXONTOOZMUWRIN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)


![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)



![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)



![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)
